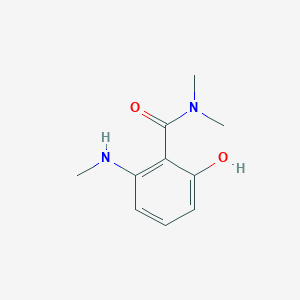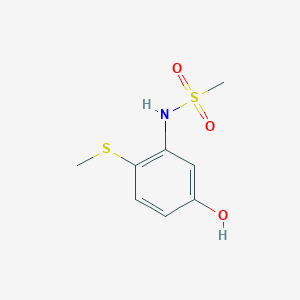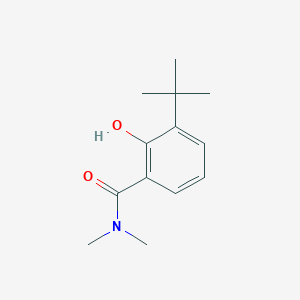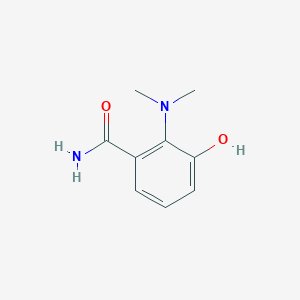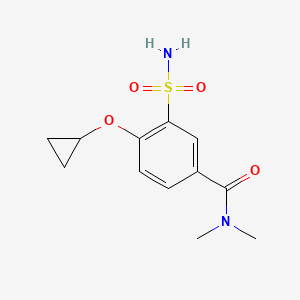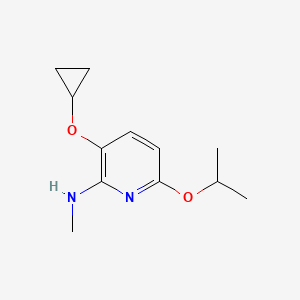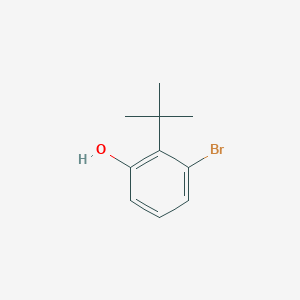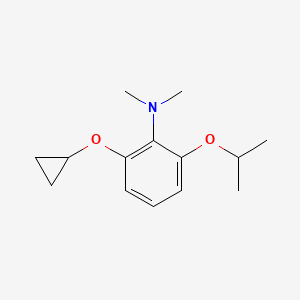
2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.325 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to an aniline core, which also contains two methyl groups on the nitrogen atom.
Méthodes De Préparation
The synthesis of 2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline can be achieved through various synthetic routes. One common method involves the alkylation of 2,6-dimethylaniline with cyclopropyl and isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyl halides to form the desired product .
Industrial production methods may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present in the molecule.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and electrophilic reagents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as its use as an intermediate in the synthesis of anesthetics or other drugs, is ongoing.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary but often include interactions with proteins or nucleic acids, leading to changes in cellular function or signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline include other substituted anilines such as 2,6-dimethylaniline, 2-cyclopropoxy-N,N-dimethylaniline, and 6-isopropoxy-N,N-dimethylaniline. These compounds share structural similarities but differ in the specific substituents attached to the aniline core. The uniqueness of this compound lies in the combination of cyclopropoxy and isopropoxy groups, which can impart distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
2-cyclopropyloxy-N,N-dimethyl-6-propan-2-yloxyaniline |
InChI |
InChI=1S/C14H21NO2/c1-10(2)16-12-6-5-7-13(14(12)15(3)4)17-11-8-9-11/h5-7,10-11H,8-9H2,1-4H3 |
Clé InChI |
UFWKZKCXCZPYHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC(=C1N(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







